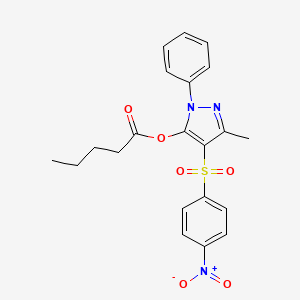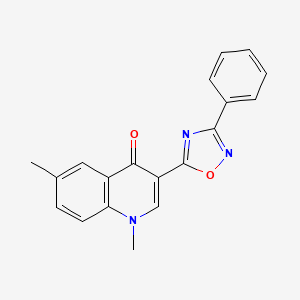
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate, commonly referred to as 3-MNP, is an organic compound with a wide range of applications in the chemical and biomedical industries. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied extensively for its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
3-MNP is widely used in scientific research, particularly in the field of biochemistry. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals. In addition, 3-MNP has been used to study the mechanism of action of various enzymes and proteins, as well as for the development of new drugs and treatments.
Mecanismo De Acción
The mechanism of action of 3-MNP is not well understood. However, it is known that 3-MNP binds to certain enzymes and proteins, such as those involved in the metabolism of carbohydrates, lipids, and proteins. This binding blocks the activity of these enzymes and proteins, resulting in a decrease in their activity. In addition, 3-MNP has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MNP have been studied extensively. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins, resulting in a decrease in their activity. In addition, 3-MNP has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and nucleic acids. Furthermore, 3-MNP has been shown to have an anti-inflammatory effect, as well as a protective effect against certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-MNP in laboratory experiments has several advantages. It is relatively inexpensive, and can be easily synthesized in the laboratory. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it is non-toxic and does not cause any adverse effects in humans.
However, there are some limitations to using 3-MNP in laboratory experiments. For example, it is not as effective as other compounds in blocking the activity of certain enzymes and proteins. Additionally, its anti-inflammatory and protective effects against certain types of cancer cells have not been extensively studied.
Direcciones Futuras
Despite its limitations, 3-MNP has great potential for use in laboratory experiments and scientific research. In the future, researchers could explore its potential use in the development of new drugs and treatments, as well as its potential role in the treatment of certain diseases. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its mechanism of action. Finally, researchers could investigate the potential use of 3-MNP in the synthesis of other compounds, such as pharmaceuticals.
Métodos De Síntesis
3-MNP can be synthesized in several ways. The most common method is the condensation reaction of 3-methyl-1-phenyl-1H-pyrazol-5-yl pentanoic acid and 4-nitrobenzenesulfonyl chloride. This reaction is typically carried out in a solvent such as dimethylformamide (DMF) at room temperature. The reaction yields 3-MNP as the product, and can be purified using column chromatography.
Propiedades
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S/c1-3-4-10-19(25)30-21-20(15(2)22-23(21)16-8-6-5-7-9-16)31(28,29)18-13-11-17(12-14-18)24(26)27/h5-9,11-14H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHGJOYUUFPGCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412795 |
Source


|
| Record name | F0605-0476 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl pentanoate | |
CAS RN |
6245-36-9 |
Source


|
| Record name | F0605-0476 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486893.png)
![5-[(2-chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486908.png)
![5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486911.png)

![5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486936.png)
![1-{4-[(3,4-dichlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6486944.png)
![1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxamide](/img/structure/B6486946.png)
![2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B6486948.png)
![1-[(4-ethoxy-3-methoxyphenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B6486950.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B6486969.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6486971.png)
![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B6486974.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6486979.png)
![N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6486989.png)